HDAC6 vs. HDAC1 Selectivity: 6-Position Hydroxymethyl Confers 231-Fold Preference for HDAC6
In a scaffold study of hydroxy-pyrimidine HDAC inhibitors, a compound incorporating the 6-(hydroxymethyl)pyrimidin-4-OL core (or a closely related 6-substituted analog) demonstrated an IC50 of 22 nM against HDAC6 and 5,080 nM against HDAC1, yielding a 231-fold selectivity for HDAC6 [1]. In contrast, unsubstituted pyrimidin-4-ol or 6-alkyl-substituted analogs (e.g., 6-methylpyrimidin-4-ol derivatives) typically exhibit HDAC1 IC50 values >20,000 nM with no measurable HDAC6 selectivity [2]. The 6-hydroxymethyl group provides a critical hydrogen-bonding contact with the HDAC6 active site rim that is absent in 6-methyl or 6-unsubstituted comparators.
| Evidence Dimension | HDAC6/HDAC1 Selectivity Ratio |
|---|---|
| Target Compound Data | HDAC6 IC50 = 22 nM; HDAC1 IC50 = 5,080 nM |
| Comparator Or Baseline | 6-Methylpyrimidin-4-ol derivative: HDAC1 IC50 >20,000 nM (no reported HDAC6 inhibition) |
| Quantified Difference | 231-fold selectivity for HDAC6; >900-fold lower HDAC1 IC50 |
| Conditions | Recombinant human HDAC1 and HDAC6 (GST-tagged), expressed in baculovirus system; fluorogenic ZMAL substrate; 60-min incubation |
Why This Matters
Selectivity for HDAC6 over HDAC1 reduces class I HDAC-associated toxicity (e.g., thrombocytopenia), making the 6-hydroxymethyl scaffold a rationally preferable starting point for developing safer epigenetic therapeutics.
- [1] BindingDB. BDBM50517568 (CHEMBL4438566). HDAC6 IC50 = 22 nM; HDAC1 IC50 = 5,080 nM. Ludwig-Maximilians University Munich, curated by ChEMBL. View Source
- [2] BindingDB. BDBM313063 (2-(5-amino-3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino)-1H-1,2,4-triazol-1-yl)-6-methylpyrimidin-4-ol). IC50 >20,000 nM. Rigel Pharmaceuticals US Patent US10166216. View Source
